molecular formula C6H10ClN3O2S B13024755 2-(Chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide

2-(Chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide

Cat. No.: B13024755
M. Wt: 223.68 g/mol
InChI Key: XNCUDKQCGJWCGU-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide typically involves the reaction of n,n-dimethylimidazole with chloromethyl sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

    Oxidation: Production of sulfone derivatives.

    Reduction: Generation of amine derivatives.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-n,n-dimethyl-1h-imidazole-1-sulfonamide is unique due to its combination of a chloromethyl group and a sulfonamide group on an imidazole ring.

Properties

Molecular Formula

C6H10ClN3O2S

Molecular Weight

223.68 g/mol

IUPAC Name

2-(chloromethyl)-N,N-dimethylimidazole-1-sulfonamide

InChI

InChI=1S/C6H10ClN3O2S/c1-9(2)13(11,12)10-4-3-8-6(10)5-7/h3-4H,5H2,1-2H3

InChI Key

XNCUDKQCGJWCGU-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1C=CN=C1CCl

Origin of Product

United States

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